(3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid
Description
This compound features a benzo[d]azepine core substituted with a tert-butoxycarbonyl (Boc) group at the 3-position and a boronic acid moiety at the 7-position. Key properties include:
- Molecular Formula: C₁₆H₂₁BNO₄
- Molecular Weight: 291.34 g/mol (excluding boron’s atomic mass adjustment) .
- Structural Significance: The Boc group protects the azepine nitrogen during synthetic steps, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry .
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,4,5-tetrahydro-3-benzazepin-7-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-15(2,3)21-14(18)17-8-6-11-4-5-13(16(19)20)10-12(11)7-9-17/h4-5,10,19-20H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZYCYGOSOMMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135138 | |
| Record name | 3-(1,1-Dimethylethyl) 7-borono-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720692-77-3 | |
| Record name | 3-(1,1-Dimethylethyl) 7-borono-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720692-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) 7-borono-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzoazepine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the boronic acid group is usually accomplished via borylation reactions, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions. The tert-butoxycarbonyl group is then introduced to protect the amine functionality, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to modify the boronic acid group or other functional groups present.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Modified boronic acid derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a protease inhibitor, given the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid exerts its effects is primarily through the interaction of the boronic acid group with biological targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound can block the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
Compound A : (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid
- Structure : Boc-protected aniline with boronic acid on a phenyl ring.
- Molecular Weight : 237.06 g/mol .
- Key Differences :
Compound B : tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
- Structure : Benzooxazepine core with a boronic ester (pinacol ester) instead of boronic acid.
- Similarity Score : 0.66 .
- Key Differences :
Compound C : (1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid
Physicochemical Properties Comparison
*Calculated based on molecular formula.
Biological Activity
(3-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid is a compound of interest due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules and have applications in medicinal chemistry, particularly in the development of drugs targeting various diseases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : (3-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid
- Molecular Formula : C17H22BNO5
- CAS Number : 195621-62-6
- Molecular Weight : 334.37 g/mol
- Purity : 97%
Biological Activity Overview
The biological activity of (3-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid has been evaluated in various studies. Key areas of focus include its antibacterial properties, cytotoxicity against cancer cell lines, and potential as an enzyme inhibitor.
Antibacterial Activity
Research indicates that boronic acids can exhibit significant antibacterial properties. For instance:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 6.3 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Compound C | 50 | Pseudomonas aeruginosa |
In one study, derivatives of boronic acid showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a moderate minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Cytotoxicity assays have revealed that boronic acid derivatives can induce apoptosis in cancer cell lines. The following data summarizes the cytotoxic effects observed:
The compound exhibited IC50 values indicating effective cytotoxicity against various cancer cells, suggesting potential for further development as an anticancer agent.
The mechanism by which (3-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)boronic acid exerts its biological effects involves:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes through reversible covalent bonding.
- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest in the G1 phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.
Case Studies
-
Study on Antibacterial Properties :
A recent investigation into various boronic acid derivatives highlighted their effectiveness against resistant bacterial strains. The study concluded that modifications at the boron center enhanced the antibacterial activity significantly . -
Cytotoxicity Against Cancer Cells :
Another study focused on the cytotoxic effects of boronic acids on breast cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
